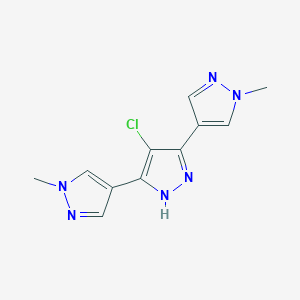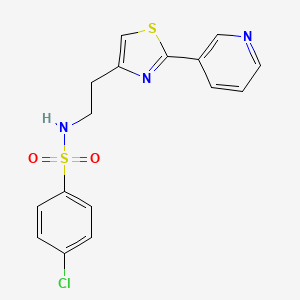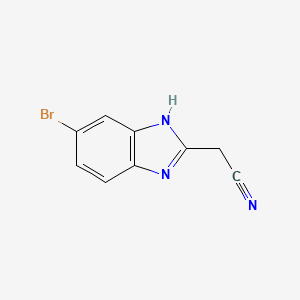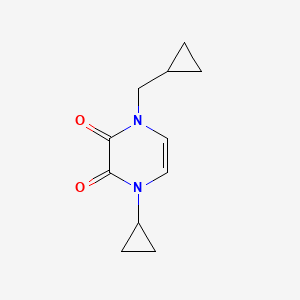
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole (CDMT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of terpyrazoles, which are known for their diverse biological activities and pharmacological properties.
Wirkmechanismus
The mechanism of action of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including:
1. Development of novel derivatives with improved biological activities and pharmacological properties.
2. Investigation of the mechanism of action of this compound in different cell types and organisms.
3. Synthesis of this compound-based materials with potential applications in drug delivery, catalysis, and gas storage.
4. Evaluation of the toxicity and safety of this compound in vivo and in vitro.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential applications is warranted.
Synthesemethoden
The synthesis of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole involves the reaction of 4-chloro-3-nitropyrazole with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound in high yield and purity. This synthesis method is relatively simple and efficient, making this compound a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a chromophore for the detection of metal ions in aqueous solutions.
Eigenschaften
IUPAC Name |
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6/c1-17-5-7(3-13-17)10-9(12)11(16-15-10)8-4-14-18(2)6-8/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCQYAZEFSCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2)C3=CN(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)



